Arachidonoylethylamid mit 2’-Fluor

Übersicht

Beschreibung

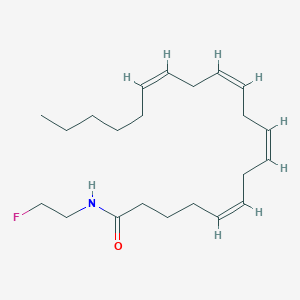

Arachidonoyl-2/'-fluoroethylamide (2-fluoro AEA) is an analog of anandamide in which the alcohol of the ethanolamide group has been removed and replaced with a fluorine atom. This substitution adds considerably increased binding affinity for the CB1 receptor (Kis = 26.7 and 908 nM for CB1 and CB2, respectively). It also contributes additional selectivity, in that binding to CB2 is decreased relative to AEA. However, the in vivo activity of 2-fluoro AEA is enhanced much less than the binding affinity, because the analog remains a good substrate for FAAH and is rapidly hydrolyzed by this enzyme.

Wissenschaftliche Forschungsanwendungen

Pain Management

Arachidonoyl 2'-fluoroethylamide has been investigated for its analgesic properties. Studies have shown that it can modulate pain pathways, potentially offering a new avenue for pain relief without the side effects associated with traditional analgesics. In vivo studies have demonstrated its efficacy in reducing pain responses in experimental models of inflammation and neuropathic pain .

Anti-Cancer Properties

Research indicates that arachidonoyl 2'-fluoroethylamide exhibits anti-tumor effects, particularly in thyroid epithelial tumors transformed by the k-ras oncogene. The compound acts through cannabinoid receptor pathways, specifically the CB1 receptor, which plays a role in inhibiting tumor growth and proliferation .

Case Study:

- Study Title: "In Vivo Anti-Tumor Effects of Arachidonoyl 2'-fluoroethylamide"

- Findings: The compound significantly reduced tumor size in murine models of thyroid cancer, suggesting its potential as a therapeutic agent in oncology.

Neuroprotection

Arachidonoyl 2'-fluoroethylamide has shown promise in neuroprotective applications. It may protect neuronal cells from apoptosis and reduce neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Modulation of Neurotransmitter Systems

This compound has been linked to the modulation of neurotransmitter systems, particularly in enhancing the effects of endocannabinoids on synaptic transmission. Its ability to influence CB receptors can lead to improved outcomes in conditions characterized by neurotransmitter dysregulation .

Synthesis and Characterization

The synthesis of arachidonoyl 2'-fluoroethylamide involves several chemical processes that enhance its stability and bioactivity compared to natural anandamide. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Analytical Techniques

Quantitative analysis of arachidonoyl 2'-fluoroethylamide in biological samples is typically performed using liquid chromatography coupled with mass spectrometry (LC-MS). This allows for precise measurement of the compound's concentration in various biological matrices, facilitating pharmacokinetic studies .

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Pain Management | Modulates pain pathways | Reduces pain responses in inflammation models |

| Anti-Cancer | Activates CB1 receptor | Decreases tumor size in thyroid cancer models |

| Neuroprotection | Protects neurons from apoptosis | Reduces neuroinflammation |

| Neurotransmitter Modulation | Enhances endocannabinoid effects | Improves synaptic transmission |

Biochemische Analyse

Biochemical Properties

Arachidonoyl 2’-fluoroethylamide interacts with CB1 receptors, showing a significant increase in binding affinity . This interaction is crucial for its function as it contributes to its selectivity, as binding to CB2 is decreased relative to Anandamide .

Cellular Effects

The effects of Arachidonoyl 2’-fluoroethylamide on cells are primarily mediated through its interaction with CB1 receptors

Molecular Mechanism

Arachidonoyl 2’-fluoroethylamide exerts its effects at the molecular level primarily through its interaction with CB1 receptors . The compound’s increased binding affinity for the CB1 receptor is due to the substitution of a fluorine atom in its structure .

Temporal Effects in Laboratory Settings

It is known that the compound remains a good substrate for FAAH and is rapidly hydrolyzed by this enzyme .

Metabolic Pathways

Arachidonoyl 2’-fluoroethylamide is involved in the endocannabinoid signaling pathway . It is metabolized by FAAH, an enzyme that plays a key role in the degradation of endocannabinoids .

Biologische Aktivität

Arachidonoyl 2'-fluoroethylamide (2'-fluoro-AEA) is a synthetic analog of anandamide, an endocannabinoid that plays a crucial role in various physiological processes through its interaction with cannabinoid receptors. This article provides a comprehensive overview of the biological activity of 2'-fluoro-AEA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of arachidonoyl 2'-fluoroethylamide is C23H38FNO, with a molecular weight of 363.6 g/mol. The compound is characterized by the substitution of a fluorine atom at the 2' position of the ethanolamine moiety, which enhances its binding affinity to cannabinoid receptors compared to its parent compound, anandamide.

Cannabinoid Receptor Interaction

Arachidonoyl 2'-fluoroethylamide primarily interacts with the cannabinoid receptors CB1 and CB2. Research indicates that its fluorination significantly increases its binding affinity for these receptors, potentially leading to enhanced efficacy in modulating receptor activity. Specifically, studies have shown that 2'-fluoro-AEA exhibits a higher potency in activating CB1 receptors compared to anandamide, suggesting its potential as a more effective therapeutic agent .

Sterol Carrier Protein Binding

In addition to cannabinoid receptors, 2'-fluoro-AEA has been evaluated for its interaction with sterol carrier protein 2 (SCP-2). This protein is involved in the intracellular transport of lipids and endocannabinoids. Initial findings indicate that while 2'-fluoro-AEA binds to SCP-2, it does so with diminished potency compared to other endocannabinoids like anandamide. This highlights a divergence in how structural modifications can influence binding affinities across different protein targets .

Biological Activities

Analgesic Effects

Research has demonstrated that 2'-fluoro-AEA possesses analgesic properties. Its ability to activate CB1 receptors is associated with pain relief mechanisms, making it a candidate for developing non-psychotropic analgesics. The compound's enhanced binding affinity allows for potentially lower doses to achieve therapeutic effects, reducing the risk of side effects commonly associated with traditional cannabinoids .

Anti-inflammatory Properties

The modulation of cannabinoid receptors by 2'-fluoro-AEA also suggests anti-inflammatory effects. Activation of CB2 receptors has been linked to immunomodulatory actions, which could be beneficial in treating inflammatory conditions without inducing the psychoactive effects associated with CB1 activation .

Neuroprotective Effects

Emerging studies indicate that compounds like 2'-fluoro-AEA may offer neuroprotective benefits by modulating endocannabinoid signaling pathways. This could have implications for neurodegenerative diseases where inflammation and neuronal damage are prevalent .

Comparative Analysis with Related Compounds

The following table summarizes key structural and functional differences between arachidonoyl 2'-fluoroethylamide and other related compounds:

| Compound Name | Structural Modification | Binding Affinity (Ki) | Unique Features |

|---|---|---|---|

| Anandamide (AEA) | No fluorine | K_i = 0.68 μM | Endogenous; broad physiological roles |

| 2-Methyl-anandamide | Methyl substitution on chain | K_i = 0.37 μM | Increased stability and potency |

| 2-Fluoroanandamide | Fluorine on ethanolamine group | K_i = Not specified | Enhanced receptor binding |

| Arachidonoyl-2'-fluoroethylamide (2'-fluoro-AEA) | Fluorination at ethanolamine position | K_i = Not specified | Enhanced efficacy in modulating receptor activity |

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and therapeutic potential of arachidonoyl 2'-fluoroethylamide:

- Pain Management Trials : In preclinical models, administration of 2'-fluoro-AEA resulted in significant reductions in pain response compared to controls, supporting its potential use as a non-psychotropic analgesic agent.

- Inflammation Studies : Animal models treated with 2'-fluoro-AEA showed reduced markers of inflammation and improved recovery from inflammatory injuries, indicating its therapeutic promise in inflammatory diseases.

- Neuroprotection Research : Investigations into the neuroprotective effects of 2'-fluoro-AEA revealed that it could attenuate neuronal damage in models of neurodegeneration, suggesting further exploration into its use for neuroprotective therapies.

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36FNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGHEWWVBBVYEY-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.